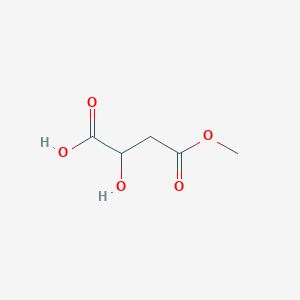

Malic acid 4-Me ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8O5 |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |

InChI Key |

ZJDXMXMEZZVUKO-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(C(=O)O)O |

Canonical SMILES |

COC(=O)CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Malic acid 4-Me ester (also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester). This compound is of interest in various chemical and pharmaceutical research areas. This document outlines a common synthetic route and details the analytical techniques used for its characterization, presenting data in a clear and accessible format.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of malic acid with methanol (B129727), using an acid catalyst. To favor the formation of the monoester over the diester, the stoichiometry of the reactants can be controlled.

Experimental Protocol: Fischer Esterification of Malic Acid

Materials:

-

DL-Malic acid (or the desired stereoisomer)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or a solid acid catalyst like Amberlyst 36 Dry[1][2]

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel to isolate the this compound.

It is important to note that the esterification of malic acid can lead to byproducts such as esters of fumaric and maleic acids due to dehydration reactions, especially when using catalysts like sulfuric acid[1][2].

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

The characterization of this compound involves a combination of physical and spectroscopic methods to confirm its identity, purity, and structure.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [3][] |

| Molecular Weight | 148.11 g/mol | [3][] |

| Appearance | Crystalline solid | [][5][6] |

| Purity | ≥98% | [][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |

| CAS Number | 66178-02-7 | [3][5] |

Spectroscopic Data

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique for confirming the structure of this compound. The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Although a detailed spectrum is not publicly available in the search results, a certificate of analysis confirms that the ¹H-NMR is consistent with the structure[5]. The expected chemical shifts would be in the regions typical for protons adjacent to hydroxyl, carbonyl, and ester functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A typical IR spectrum of an ester shows a strong absorption band for the C=O (carbonyl) stretch[7]. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

-

A broad O-H stretching band from the hydroxyl and carboxylic acid groups, typically in the range of 3500-2500 cm⁻¹.

-

A strong C=O stretching band from the ester and carboxylic acid carbonyl groups, around 1740-1700 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid, in the region of 1300-1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (148.11).

Characterization Workflow

References

- 1. finechem-mirea.ru [finechem-mirea.ru]

- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]

- 3. CAS 66178-02-7 | this compound [phytopurify.com]

- 5. chemfaces.com [chemfaces.com]

- 6. This compound | 66178-02-7 [chemicalbook.com]

- 7. purdue.edu [purdue.edu]

"Malic acid 4-Me ester" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of malic acid, a naturally occurring dicarboxylic acid that plays a role in the citric acid cycle. This guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, tailored for professionals in research and drug development. This compound can be found in the herbs of Saccharum sinense[1].

Chemical Properties and Structure

This compound is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 66178-02-7 | [2] |

| Molecular Formula | C5H8O5 | [2] |

| Molecular Weight | 148.114 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Predicted Boiling Point | 357.7 ± 27.0 °C | [3] |

| Predicted Flash Point | 157.3 ± 17.2 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][4] |

Structural Information

| Identifier | Value |

| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |

| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester |

| SMILES | COC(=O)CC(C(=O)O)O |

| InChI | InChI=1S/C5H8O5/c1-9-5(8)2-3(6)4(7)10/h3,6H,2H2,1H3,(H,7,10)/t3-/m0/s1 |

Experimental Data

Spectroscopic Data (Reference)

Infrared (IR) Spectroscopy of Malic Acid: The IR spectrum of malic acid shows characteristic broad bands in the 3800-1800 cm⁻¹ region, which are attributed to the O-H stretching of hydrogen-bonded water and alcoholic groups to carboxylic groups. The double and single C=O stretch bands of malic acid are located at 1719 cm⁻¹ and 1272 cm⁻¹, respectively[5]. For esters, a strong C=O stretching band is typically observed around 1735-1750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Malic Acid (in D₂O):

-

¹H NMR: Chemical shifts are observed around 2.3-2.7 ppm (for the -CH₂- group) and 4.3 ppm (for the -CH(OH)- group).

-

¹³C NMR: Resonances for malic acid are typically found at approximately 45 ppm (-CH₂-), 73 ppm (-CH(OH)-), and 183 ppm (-COOH).

It is important to note that the esterification at the 4-position in this compound would introduce a methyl signal (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and shift the adjacent carbonyl carbon signal.

Synthesis and Experimental Protocols

The synthesis of this compound, as a mono-ester of malic acid, can be achieved through controlled esterification of malic acid with methanol (B129727).

General Esterification Protocol (Fischer Esterification)

This protocol is a generalized procedure for the synthesis of methyl esters from carboxylic acids and can be adapted for the synthesis of this compound.

Materials:

-

L-Malic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve L-malic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the parent compound, malic acid, exhibits antimicrobial and antioxidant properties[6][7]. Malic acid has been shown to be effective against several bacteria, including Listeria monocytogenes, Escherichia coli O157:H7, and Salmonella gaminara[6]. Furthermore, bio-fermented malic acid has demonstrated the ability to enhance the antioxidant capacity in broilers[7].

Given these properties of the parent molecule, this compound could be investigated for similar biological activities. Esterification can modify the lipophilicity of a compound, which may influence its bioavailability and cellular uptake, potentially leading to altered or enhanced biological effects.

Potential Research Areas:

Caption: Potential areas of research for this compound.

Conclusion

This compound is a derivative of a key metabolic intermediate with potential for further investigation in various scientific fields. This guide has summarized the currently available chemical and structural information. Further experimental work is required to fully characterize its physical and biological properties, including detailed spectroscopic analysis and evaluation of its potential as an antimicrobial or antioxidant agent. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study.

References

- 1. This compound | 66178-02-7 [chemicalbook.com]

- 2. CAS 66178-02-7 | this compound [phytopurify.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. Bio-Fermented Malic Acid Facilitates the Production of High-Quality Chicken via Enhancing Muscle Antioxidant Capacity of Broilers - PMC [pmc.ncbi.nlm.nih.gov]

Malic Acid 4-Me Ester (CAS 66178-02-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, with the Chemical Abstracts Service (CAS) number 66178-02-7, is a naturally occurring dicarboxylic acid ester. It has been identified as a constituent of Saccharum sinense (sugarcane)[1]. This document provides a comprehensive overview of the available technical information on this compound, focusing on its chemical and physical properties. Due to a lack of extensive research on this specific compound, this guide also contextualizes its properties within the broader understanding of malic acid and its derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier databases and publicly available resources.

| Property | Value | Source(s) |

| CAS Number | 66178-02-7 | [2][] |

| Molecular Formula | C₅H₈O₅ | [2][] |

| Molecular Weight | 148.114 g/mol | [2] |

| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [] |

| Appearance | Crystalline solid | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |

| Purity | Typically available in purities of 95% to >98% | [2][] |

Note: Some properties, such as boiling point and density, are predicted values from chemical databases and have not been experimentally verified in peer-reviewed literature.

Analytical Characterization

While specific experimental data for this compound is scarce, the primary methods for its identification and purity assessment are standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identification of the compound is typically confirmed by ¹H-NMR.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[2]

Currently, detailed, publicly accessible spectra (NMR, MS) and chromatograms specifically for this compound are not available in scientific literature databases.

Biological Activity and Potential Applications

At present, there is a significant lack of published research on the specific biological activities and potential pharmacological applications of this compound. While some commercial suppliers suggest its use for research in areas like signaling inhibition, no concrete studies have been found to substantiate these claims[4].

The biological roles of its parent compound, L-malic acid, are well-established. L-malic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. It contributes to the sour taste of fruits and is used as a food additive[5][6]. Esters of malic acid are being explored for various applications, including their potential as biodegradable polymers and in drug delivery systems[7]. However, it is crucial to note that these activities are not directly attributable to the 4-Me ester without specific experimental evidence.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols for the synthesis, isolation, or biological evaluation of this compound. The information available is limited to its natural occurrence in Saccharum sinense[1].

Signaling Pathways and Mechanisms of Action

There is currently no information available in peer-reviewed scientific literature regarding any signaling pathways or specific mechanisms of action associated with this compound.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disparity between basic characterization and the lack of functional data.

Conclusion

This compound (CAS 66178-02-7) is a known natural product with basic physicochemical properties that have been characterized. However, there is a significant void in the scientific literature regarding its biological activity, mechanisms of action, and potential applications in drug development. This presents an opportunity for further research to explore the pharmacological potential of this and other simple, naturally occurring esters. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological screening and mechanistic studies.

References

- 1. This compound | 66178-02-7 [chemicalbook.com]

- 2. CAS 66178-02-7 | this compound [phytopurify.com]

- 4. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HYDROXYBUTANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

Malic Acid 4-Me Ester: A Technical Overview of Its Natural Occurrence and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-Me ester, also known as 4-methyl malate (B86768), is a naturally occurring derivative of malic acid. To date, its presence has been identified in a single plant species, Saccharum sinense (sugarcane). While quantitative data on its concentration and specific biosynthetic pathway are not extensively documented in scientific literature, this guide provides a comprehensive overview of its known natural source, the general metabolic context of malic acid in plants from which its formation can be inferred, and a generalized experimental approach for its analysis. This document aims to serve as a foundational resource for researchers interested in the natural occurrence, potential biological activity, and analytical chemistry of this specific malate ester.

Natural Occurrence

The sole reported natural source of this compound is the plant Saccharum sinense, a species of sugarcane. While malic acid is a ubiquitous organic acid in the plant kingdom, contributing to the characteristic taste of many fruits and playing a central role in cellular metabolism, its specific esterified form, 4-Me ester, appears to be far less common.

Table 1: Known Natural Source and Chemical Identifiers for this compound

| Parameter | Information |

| Natural Source | Saccharum sinense (Sugarcane) |

| Chemical Name | Malic acid 4-methyl ester |

| Synonyms | 4-methyl malate, (S)-2-Hydroxybutanedioic acid 4-methyl ester |

| CAS Number | 66178-02-7 |

| Molecular Formula | C₅H₈O₅ |

Putative Biosynthetic Pathway

The specific enzymatic reaction leading to the formation of this compound has not been elucidated. However, its biosynthesis can be logically inferred from the well-established pathways of malate metabolism in plants. Malate is a key intermediate in the tricarboxylic acid (TCA) cycle and is also involved in C4 carbon fixation and pH regulation.

The formation of a methyl ester from a carboxylic acid typically involves an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It is hypothesized that a specific methyltransferase in Saccharum sinense catalyzes the transfer of a methyl group from SAM to the 4-carboxyl group of malate.

Caption: Putative biosynthetic pathway of this compound from malate.

Experimental Protocols: A Generalized Approach

While a specific, validated protocol for the extraction and quantification of this compound from Saccharum sinense is not available in the public domain, a general workflow can be adapted from established methods for the analysis of organic acid esters in plant matrices.

Sample Preparation and Extraction

-

Harvesting and Stabilization: Plant material (Saccharum sinense tissue) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized to remove water.

-

Homogenization and Extraction: The dried plant material is ground to a fine powder. Extraction is typically performed with a polar solvent such as methanol (B129727) or an ethyl acetate/water mixture, facilitated by sonication or shaking. The mixture is then centrifuged to separate the extract from the solid plant debris.

Chromatographic Separation and Detection

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the methods of choice for the separation and identification of this compound.

-

For GC-MS analysis: Derivatization of the hydroxyl group may be necessary to improve volatility and thermal stability.

-

For LC-MS analysis: Reversed-phase chromatography with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) would likely provide good separation.

Quantification

Quantification can be achieved using an external calibration curve with a certified reference standard of this compound. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

Caption: Generalized workflow for the analysis of this compound.

Conclusion and Future Directions

This compound remains a sparsely studied natural product, with its confirmed occurrence limited to Saccharum sinense. This technical guide consolidates the current knowledge and provides a framework for future research. Key areas for further investigation include:

-

Quantitative analysis of its concentration in various tissues of Saccharum sinense and screening of other plant species for its presence.

-

Isolation and characterization of the specific methyltransferase responsible for its biosynthesis.

-

Investigation of its potential biological activities , which could be relevant for drug development, given the diverse roles of malic acid and its derivatives.

The methodologies and hypothetical pathways presented herein offer a starting point for researchers to further explore the chemistry and biology of this unique natural compound.

Spectroscopic Analysis of Malic Acid 4-Methyl Ester: A Technical Guide

Introduction

Malic acid 4-methyl ester (CAS No. 66178-02-7), a derivative of the naturally occurring dicarboxylic acid malic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the expected spectroscopic data for malic acid 4-methyl ester and details the experimental protocols for their acquisition. While publicly available experimental spectra for this specific compound are limited, this guide offers predicted values based on the analysis of related compounds and established spectroscopic principles, alongside standardized methodologies for obtaining empirical data.

Chemical Properties

| Property | Value | Source |

| CAS Number | 66178-02-7 | [1][2] |

| Molecular Formula | C₅H₈O₅ | [1][2] |

| Molecular Weight | 148.11 g/mol | [1][2] |

| Physical Description | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for malic acid 4-methyl ester, the following tables present predicted data based on the analysis of its parent compound, malic acid, and related esters. These predictions serve as a benchmark for researchers acquiring and interpreting new experimental data.

¹H NMR (Proton NMR) Spectroscopy

Predicted Chemical Shifts (δ) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ha | ~4.5 | dd | J(Ha, Hb) ≈ 7, J(Ha, Hc) ≈ 4 |

| Hb | ~2.8 | dd | J(Hb, Ha) ≈ 7, J(Hb, Hc) ≈ -16 |

| Hc | ~2.7 | dd | J(Hc, Ha) ≈ 4, J(Hc, Hb) ≈ -16 |

| -OCH₃ | ~3.7 | s | - |

| -OH | Variable | br s | - |

| -COOH | Variable | br s | - |

¹³C NMR (Carbon NMR) Spectroscopy

Predicted Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175 |

| C2 (CH-OH) | ~68 |

| C3 (CH₂) | ~40 |

| C4 (COOCH₃) | ~172 |

| C5 (-OCH₃) | ~52 |

IR (Infrared) Spectroscopy

Predicted Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500-3200 | Broad, Strong |

| O-H stretch (carboxylic acid) | 3300-2500 | Very Broad, Strong |

| C-H stretch | 3000-2850 | Medium |

| C=O stretch (ester) | ~1740 | Strong |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| C-O stretch | 1300-1000 | Strong |

MS (Mass Spectrometry)

Predicted m/z values for major fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 131 | [M - OH]⁺ |

| 117 | [M - OCH₃]⁺ |

| 103 | [M - COOH]⁺ |

| 89 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for malic acid 4-methyl ester.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of malic acid 4-methyl ester.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of malic acid 4-methyl ester.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the crystalline malic acid 4-methyl ester directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For a volatile compound like malic acid 4-methyl ester, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

-

Ionization Method (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[4]

-

-

Instrument Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: m/z 40-400.

-

Source Temperature: 150-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the connectivity of different parts of the molecule.

-

Logical Relationship of Spectroscopic Techniques

Caption: Logical flow for structure elucidation using combined spectroscopic methods.

This guide provides a foundational framework for the spectroscopic analysis of malic acid 4-methyl ester. By following the detailed experimental protocols and utilizing the predicted data as a reference, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic information for the complete characterization of this compound.

References

Malic Acid 4-Methyl Ester: A Technical Overview of a Natural Compound with Limited Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of malic acid 4-methyl ester. Despite its presence as a natural product, publicly available research on its specific biological activity and function is exceptionally limited. Consequently, this document summarizes the available chemical information for the ester and provides an in-depth review of its parent compound, L-malic acid, to offer a foundational context for potential research and development.

Executive Summary

Malic acid 4-methyl ester is a derivative of malic acid, a key intermediate in the citric acid (TCA) cycle. It has been identified as a natural product in the herbs of Saccharum sinense[1][]. However, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding its specific biological functions, mechanisms of action, and quantitative efficacy. Most available data pertains to its basic chemical properties. In contrast, its parent compound, L-malic acid, is extensively studied and known for its central role in cellular energy metabolism, its antioxidant properties, and its potential therapeutic effects in various conditions. This guide will present the known data for malic acid 4-methyl ester and leverage the extensive knowledge of L-malic acid to provide a framework for potential hypotheses and future investigation.

Malic Acid 4-Methyl Ester: Known Properties

Information directly pertaining to the biological activity of malic acid 4-methyl ester is not available in the reviewed literature. Its characterization is currently limited to its chemical identity and natural source.

Table 1: Chemical and Physical Properties of Malic Acid 4-Methyl Ester

| Property | Value | Source |

| CAS Number | 66178-02-7 | [1][3][4] |

| Molecular Formula | C₅H₈O₅ | [4] |

| Molecular Weight | 148.11 g/mol | [4] |

| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [1][] |

| Natural Source | Herbs of Saccharum sinense | [1][] |

| Physical Form | Crystalline solid | [][4] |

| Purity (Commercial) | >95% - >98% | [][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][5] |

Biological Context from the Parent Compound: L-Malic Acid

To provide a relevant biological framework, this section details the well-documented activities and functions of L-malic acid. These properties may inform hypotheses about the potential, though currently unproven, activities of its 4-methyl ester derivative. Esterification can significantly alter a compound's bioavailability, cell permeability, and metabolic stability, meaning the activities of the parent compound may not be directly translatable.

Central Role in Cellular Metabolism

L-malic acid, as L-malate, is a critical intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental pathway for cellular respiration and energy production in all aerobic organisms. The malic enzyme family (ME1, ME2, ME3) catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH, which is essential for fatty acid synthesis and for maintaining redox homeostasis[6][7][8].

Neuroprotective and Anti-depressant-like Activity

Recent studies have highlighted the potential of malic acid in neuroscience. In a study on chronically stressed rats, oral administration of malic acid demonstrated significant anti-depressant-like effects. It was shown to ameliorate stress-related behavioral deficits and normalize levels of key neurotransmitters in the hypothalamus. The study suggested that malic acid's benefits may stem from its ability to inhibit superoxide (B77818) anion production and reduce neuro-inflammation[9].

Table 2: Quantitative Effects of Malic Acid (250 mg/kg) on Hypothalamic Parameters in a Rat Model of Chronic Mild Stress (CMS)

| Parameter | CMS Group (vs. Control) | CMS + Malic Acid Group (vs. CMS) |

| Norepinephrine | ↓ | ↑ (approached normal) |

| Dopamine | ↓ | ↑ (approached normal) |

| Serotonin | ↓ | ↑ (approached normal) |

| NADPH Oxidase Activity | ↑ | ↓ (approached normal) |

| Malondialdehyde (MDA) | ↑ | ↓ (approached normal) |

| Interleukin-6 (IL-6) | ↑ | ↓ (approached normal) |

| Tumor Necrosis Factor-α (TNF-α) | ↑ | ↓ (approached normal) |

| Catalase Activity | ↓ | ↑ (approached normal) |

| Superoxide Dismutase (SOD) | ↓ | ↑ (approached normal) |

| (Data summarized from the findings presented in the study by Ali et al., 2023)[9] |

Experimental Protocol: Chronic Mild Stress (CMS) Model in Rats

The following is a generalized protocol based on the methodology described for evaluating the anti-depressant effects of malic acid[9].

-

Animal Model: Male albino rats are used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Group Allocation: Rats are divided into control and experimental groups. The experimental group is subjected to a chronic mild stress (CMS) protocol.

-

CMS Protocol: For a period of 6 weeks, rats are exposed to a variable sequence of mild, unpredictable stressors. These may include:

-

Stroboscopic illumination.

-

Tilted cage (45°).

-

Food and water deprivation.

-

Soiled cage environment.

-

Reversal of light/dark cycle.

-

-

Treatment Administration:

-

The malic acid group receives a daily oral gavage of 250 mg/kg malic acid dissolved in saline.

-

The CMS control group receives an equivalent volume of saline.

-

A positive control group may receive a standard antidepressant drug (e.g., venlafaxine (B1195380) 20 mg/kg).

-

-

Behavioral Testing: Following the treatment period, a battery of behavioral tests is conducted to assess depressive-like and anxiety-like behaviors. These include the Forced Swimming Test, Tail Suspension Test, and Sucrose Preference Test.

-

Biochemical and Molecular Analysis: After behavioral testing, animals are euthanized, and brain tissue (e.g., hypothalamus) is collected for analysis of neurotransmitter levels (NE, DA, 5-HT), oxidative stress markers (MDA, NADPH oxidase), inflammatory cytokines (IL-6, TNF-α), and antioxidant enzyme activities (SOD, CAT).

Anticarcinogenic Properties

Preliminary in vitro research suggests that malic acid may possess anticarcinogenic properties. One study demonstrated that malic acid induced greater cytotoxicity in a glioblastoma (U87-MG) cell line compared to normal human fibroblast cells. The primary mechanism of cancer cell death was identified as necrosis[10]. This selective effect highlights a potential, albeit nascent, avenue for therapeutic research.

Malic Acid Esters in Research

While data on malic acid 4-methyl ester is sparse, other esterified forms of malic acid have been explored, primarily in the context of materials science and drug delivery. For example, methyl esters of poly(β,L-malic acid) have been synthesized to create biodegradable microspheres for encapsulating and releasing drugs like erythromycin[11]. Another study evaluated a copolyester of malic acid and butane (B89635) 1,4-diol in rats and found no evidence of toxicity, suggesting that polymers derived from malic acid can be biocompatible[12]. These studies indicate that esterification of malic acid is a viable strategy for modifying its physicochemical properties for biomedical applications.

Conclusion and Future Directions

Malic acid 4-methyl ester remains an understudied natural product. While its chemical structure and natural origin are established, its biological activity is completely uncharacterized. The extensive research on its parent compound, L-malic acid, reveals a molecule central to metabolism with significant antioxidant, neuroprotective, and potential anti-cancer effects.

Future research should prioritize the following:

-

In Vitro Screening: A broad-based screening of malic acid 4-methyl ester against various cell lines (e.g., cancer, neuronal, immune cells) is necessary to identify any primary biological activity.

-

Metabolic Stability and Permeability: Studies should be conducted to determine if the methyl ester modification alters the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to malic acid.

-

Comparative Studies: Direct comparative experiments evaluating the effects of malic acid versus its 4-methyl ester in assays where malic acid is known to be active (e.g., oxidative stress or neuroinflammation models) would be highly informative.

Until such studies are performed, the biological function of malic acid 4-methyl ester will remain speculative, and its potential for therapeutic development unknown.

References

- 1. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. CAS 66178-02-7 | this compound [phytopurify.com]

- 5. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Malic Enzyme during Fatty Acid Synthesis in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional Regulation and Function of Malic Enzyme 1 in Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemijournal.com [chemijournal.com]

The Metabolic Profile of Malic Acid 4-Methyl Ester: A Technical Guide for Researchers

Abstract

Malic acid 4-methyl ester is a mono-esterified form of malic acid, an essential intermediate in the citric acid (TCA) cycle. While direct research on the metabolic role of malic acid 4-methyl ester is limited, this technical guide synthesizes available data on its constituent parts and structural analogs to provide a predictive framework for its biological activity. This document outlines the probable metabolic fate of malic acid 4-methyl ester, its anticipated impact on core metabolic pathways, particularly mitochondrial function, and its potential role in cellular signaling, drawing parallels with the well-characterized metabolite, monomethyl fumarate (B1241708). This guide is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation into this compound.

Introduction: Understanding the Context

Malic acid is a cornerstone of cellular metabolism, playing a pivotal role in the TCA cycle and anaplerotic reactions that replenish cycle intermediates.[1] Its esterified form, malic acid 4-methyl ester, is less understood. However, based on the metabolism of similar short-chain esters, it is predicted to undergo rapid hydrolysis in biological systems, yielding malic acid and methanol (B129727). The metabolic consequences are therefore likely dictated by the biological activity of these hydrolysis products.

Furthermore, it is crucial to distinguish between the L-isomeric form, derived from naturally occurring L-malic acid, and the potential for this compound to exist as a derivative of maleic acid (the cis-isomer of fumaric acid), known as monomethyl maleate (B1232345). Maleic acid and its esters are known to be nephrotoxic, primarily through the disruption of mitochondrial energy metabolism.[2][3][4]

This guide will, therefore, explore two key predictive aspects of malic acid 4-methyl ester's role in metabolic pathways:

-

Direct participation and disruption of core metabolism: Based on its hydrolysis to malic or maleic acid.

-

Modulation of signaling pathways: By comparing its structure to the functionally active monomethyl fumarate, a metabolite of the immunomodulatory drug dimethyl fumarate.[5]

Predicted Metabolic Fate of Malic Acid 4-Methyl Ester

The primary metabolic transformation anticipated for malic acid 4-methyl ester is enzymatic hydrolysis. Carboxylesterases, abundant in the liver, plasma, and other tissues, are responsible for the cleavage of ester bonds. This reaction would release malic acid (or maleic acid) and methanol.

If the parent molecule is L-malic acid 4-methyl ester, the resulting L-malic acid would enter the cellular malate (B86768) pool and be utilized in the TCA cycle.[1] Conversely, if the compound is monomethyl maleate, the released maleic acid is known to interfere with mitochondrial function.[2][3] The methanol produced is metabolized to formaldehyde and formic acid, which can contribute to toxicity at high concentrations.

Impact on Mitochondrial Function: The Maleic Acid Effect

Should malic acid 4-methyl ester be metabolized to maleic acid, a significant impact on mitochondrial energy metabolism is expected. Studies on maleic acid-induced nephrotoxicity have demonstrated a multi-faceted disruption of mitochondrial function.[4][6]

The primary mechanisms of maleic acid-induced mitochondrial dysfunction include:

-

Impairment of the Electron Transport Chain: Leading to reduced oxygen consumption.

-

Inhibition of ATP Synthesis: Resulting in cellular energy depletion.[7]

-

Disruption of Calcium Homeostasis: Which can trigger the opening of the mitochondrial permeability transition pore (mPTP).[2][3]

-

Increased Production of Reactive Oxygen Species (ROS). [7]

Quantitative Data on Maleic Acid-Induced Mitochondrial Dysfunction

The following table summarizes the quantitative effects of maleic acid on key mitochondrial parameters as reported in the literature.

| Parameter | Model System | Maleic Acid Concentration | Observed Effect | Reference |

| ATP Production | Isolated rat kidney mitochondria | 5 mM | Significant decrease in ATP synthesis | [4] |

| Mitochondrial Respiration | Isolated rat kidney mitochondria | 1-5 mM | Inhibition of State 3 and uncoupled respiration | [4] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat kidney mitochondria | 1-5 mM | Decrease in ΔΨm | [4] |

| Reactive Oxygen Species (ROS) | Mouse model of AKI | 400 mg/kg (in vivo) | Increased mitochondrial ROS (p < 0.001) | [7] |

| ATP Synthase Subunit Levels | Mouse model of AKI | 400 mg/kg (in vivo) | Significantly decreased protein levels of ATP5A1 and ATP5C1 (p < 0.05) | [7] |

Experimental Protocols for Assessing Mitochondrial Dysfunction

This protocol is adapted for the analysis of isolated mitochondria using a Seahorse XFe Analyzer.[8][9]

-

Objective: To measure the effect of a test compound (e.g., maleic acid) on the key parameters of mitochondrial respiration.

-

Materials:

-

Isolated mitochondria (e.g., from rat kidney or liver).

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

-

Substrates: 10 mM pyruvate, 2 mM malate.

-

Reagents: ADP, Oligomycin (B223565), FCCP, Rotenone/Antimycin A.

-

Seahorse XFe96 or similar microplate-based respirometer.

-

-

Procedure:

-

Isolate mitochondria from the tissue of interest using differential centrifugation. Determine protein concentration via a BCA assay.

-

Hydrate the Seahorse sensor cartridge overnight in calibrant solution at 37°C in a non-CO2 incubator.

-

Prepare stock solutions of substrates and inhibitors. For the experiment, prepare working solutions of ADP (for State 3 respiration), oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).

-

Load 5-10 µg of isolated mitochondria per well of the Seahorse plate in 50 µL of ice-cold MAS.

-

Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

-

After centrifugation, gently add 125 µL of pre-warmed MAS containing the substrates (pyruvate and malate).

-

The test compound (maleic acid) can be added at this stage or injected during the assay.

-

Place the plate in the Seahorse analyzer and equilibrate.

-

Perform the assay with sequential injections of:

-

ADP (e.g., 4 mM) to stimulate State 3 respiration.

-

Oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration.

-

FCCP (e.g., 4 µM, titrated for maximal effect) to uncouple respiration and determine maximal electron transport chain capacity.

-

Rotenone (e.g., 2 µM) and Antimycin A (e.g., 2 µM) to block the electron transport chain and measure non-mitochondrial oxygen consumption.

-

-

Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

This protocol utilizes a commercial luciferase-based ATP assay kit.[1][10]

-

Objective: To quantify the effect of a test compound on intracellular ATP concentrations.

-

Materials:

-

Cultured cells (e.g., HEK-293 or proximal tubule cell line).

-

Opaque-walled 96-well plates suitable for luminescence.

-

Commercial ATP assay kit (e.g., from Sigma-Aldrich, Promega) containing ATP releasing agent, luciferase/luciferin substrate, and ATP standard.

-

Luminometer.

-

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., maleic acid) for the desired time period (e.g., 24 hours). Include untreated controls.

-

Prepare an ATP standard curve according to the manufacturer's instructions.

-

At the end of the treatment period, remove the culture medium.

-

Add the ATP releasing reagent provided in the kit to each well to lyse the cells and release ATP.

-

Add the luciferase/luciferin reagent to each well. This reagent will react with the released ATP to produce a luminescent signal.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

Calculate the ATP concentration in each sample by comparing the luminescence readings to the ATP standard curve. Normalize ATP levels to cell number or protein concentration if desired.

-

Potential for Signaling Pathway Modulation: Comparison with Monomethyl Fumarate

While the maleate form of malic acid 4-methyl ester is predicted to be cytotoxic, it is informative to consider the biological activity of its trans-isomer, monomethyl fumarate (MMF). MMF is the primary active metabolite of dimethyl fumarate, a drug used in the treatment of multiple sclerosis.[5] MMF is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[9]

Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like MMF can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

The activation of Nrf2 by MMF leads to the upregulation of antioxidant and cytoprotective enzymes.

Quantitative Data on Nrf2 Pathway Activation by MMF

The following table presents data on the induction of Nrf2 target genes by MMF.

| Gene Target | Cell Type | MMF Concentration | Fold Induction | Reference |

| NQO1 | Human PBMCs | 10 µM | ~4-fold increase | [2] |

| HO-1 | Human PBMCs | 30 µM | ~3-fold increase | [2] |

| NQO1 | MS Patients (in vivo, DMF treatment) | N/A | Statistically significant induction vs. placebo | [3][11] |

Due to the structural similarity between monomethyl maleate and monomethyl fumarate, it is conceivable that the maleate form could also interact with Keap1. However, the reactivity and downstream consequences may differ. This remains an open area for investigation.

Conclusion and Future Directions

The metabolic role of malic acid 4-methyl ester is currently undefined by direct experimental evidence. This technical guide provides a predictive framework based on the known metabolic fates and biological activities of its constituent components and structural analogs. The primary predicted metabolic pathway is hydrolysis to malic acid (or maleic acid) and methanol.

The key determinant of its metabolic impact is likely the isomeric form of the dicarboxylic acid. If it is a derivative of L-malic acid, it is expected to be benign and contribute to central carbon metabolism. However, if it exists as monomethyl maleate, its hydrolysis product, maleic acid, is a known mitochondrial toxin that disrupts cellular energy production. This presents a significant area of interest for toxicological and drug development research.

Furthermore, the comparison with its trans-isomer, monomethyl fumarate, highlights the potential for this class of molecules to modulate critical signaling pathways such as the Nrf2 antioxidant response.

Future research should focus on:

-

Confirming the enzymatic hydrolysis of malic acid 4-methyl ester in relevant biological systems.

-

Determining the specific effects of monomethyl maleate on mitochondrial function and comparing its potency to maleic acid.

-

Investigating whether monomethyl maleate can modulate the Nrf2 pathway and characterizing any differences in activity compared to monomethyl fumarate.

This guide provides the foundational knowledge, quantitative data, and experimental methodologies to empower researchers to address these critical questions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fabrication of a fluorescent probe for reversibly monitoring mitochondrial membrane potential in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Mitochondrial Signaling, the Mechanisms of AKI-to-CKD Transition and Potential Treatment Targets [mdpi.com]

- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]

- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the direct therapeutic applications of Malic acid 4-Me ester (CAS 66178-02-7) is currently limited. This document provides a comprehensive overview of the available information, including its chemical properties, its natural occurrence, and potential therapeutic avenues inferred from related compounds and polymers. The primary application discussed herein relates to a polymeric form of malic acid methyl ester for drug delivery.

Introduction

This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring ester of malic acid.[][2] It has been isolated from Saccharum sinense (Chinese sugarcane).[][2] While its parent compound, L-malic acid, is a well-known organic acid with established roles in metabolism and various industrial applications, the specific therapeutic potential of its 4-methyl ester derivative has not been extensively investigated. Current information primarily positions this compound as a reference standard or a research chemical.[3][4][5] This guide synthesizes the existing data and explores potential future directions for research into its therapeutic utility, with a focus on a related polymeric derivative that has been studied for drug delivery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any potential therapeutic development. The following table summarizes its key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 66178-02-7 | [] |

| Molecular Formula | C5H8O5 | [] |

| Molecular Weight | 148.1 g/mol | [] |

| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | |

| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | [] |

| Appearance | Crystalline solid | [][2] |

| Purity | >98% (commercially available for research) | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Natural Source | Saccharum sinense | [][2] |

Potential Therapeutic Areas: An Extrapolation from Related Compounds

Direct evidence for the therapeutic effects of monomeric this compound is lacking. However, by examining its parent compound and other malate (B86768) esters, we can speculate on potential areas of interest for future research.

-

Antihyperglycemic Effects: A study on compounds derived from camu-camu (Myrciaria dubia) identified mono-n-butyl malate esters as inhibitors of α-amylase and α-glucosidase. This suggests that malate esters, in general, could have a role in modulating carbohydrate metabolism and may warrant investigation for anti-diabetic applications.

-

Antioxidant Properties: L-malic acid has demonstrated antioxidant effects. While the therapeutic activities of Saccharum species are often attributed to their phenolic and flavonoid content, the presence of this compound in this plant suggests that its contribution to the overall biological activity profile could be a subject of further study.[6]

-

Role in Metabolism: As a derivative of malic acid, a key intermediate in the citric acid cycle, this ester could potentially influence cellular energy metabolism. However, its metabolic fate and ability to enter relevant pathways are unknown.

It is crucial to reiterate that these are speculative avenues based on related compounds, and dedicated research is required to validate any of these potential applications for this compound.

A Tangible Application: Poly(β,L-malic acid) Methyl Esters in Drug Delivery

The most concrete therapeutic-related research involving a malic acid methyl ester is in the field of drug delivery, specifically using its polymeric form. A study detailed the synthesis and properties of methyl esters of poly(β,L-malic acid) for use as a biodegradable drug carrier.[7]

Methyl esters of poly(β,L-malic acid) were synthesized with varying degrees of methylation (25% to 100%).[7] These polymeric esters were found to be crystalline and displayed thermal stability, although lower than their parent homopolymers.[7] A key feature of these polymers is their rapid degradation in water, with the rate of hydrolysis being highly dependent on the degree of methylation.[7] This tunable biodegradability is a desirable characteristic for controlled-release drug delivery systems.

Objective: To encapsulate a model drug (erythromycin) in microspheres made from 100% methylated poly(β,L-malic acid) and evaluate its release profile.

Methodology:

-

Microsphere Preparation (Emulsion-Solvent Evaporation):

-

The 100% methylated poly(β,L-malic acid) and erythromycin (B1671065) were dissolved in a suitable organic solvent.

-

This organic phase was then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion.

-

The organic solvent was subsequently removed by evaporation, leading to the formation of solid microspheres.

-

-

Characterization: The resulting microspheres were characterized for their size (found to be in the 1-20 µm range) and morphology using scanning electron microscopy.[7]

-

Drug Release Study:

-

The drug-loaded microspheres were incubated in a simulated physiological medium (e.g., phosphate-buffered saline at 37°C).

-

At predetermined time intervals, samples of the medium were withdrawn and analyzed for erythromycin content using a suitable analytical method (e.g., HPLC).

-

The cumulative drug release was plotted against time.

-

Results: The study found that erythromycin was efficiently encapsulated within the microspheres. The drug release was primarily governed by the hydrolytic degradation of the polymer matrix and was independent of the initial drug load.[7] This indicates that the polymer itself is the rate-limiting factor in the release, offering a predictable and controllable delivery mechanism.

The following diagram illustrates the workflow for creating and utilizing poly(malic acid methyl ester) microspheres for drug delivery.

Caption: Workflow for drug encapsulation in polymeric malic acid methyl ester microspheres.

Synthesis of this compound

While detailed synthesis protocols for therapeutic evaluation are not available, the compound can be prepared using standard esterification methods. The Fischer esterification, which involves reacting the parent carboxylic acid (L-malic acid) with an alcohol (methanol) in the presence of an acid catalyst, is a common approach for synthesizing esters. Selective esterification at the 4-position would require appropriate protecting group strategies for the other carboxylic acid and the hydroxyl group.

Conclusion and Future Outlook

This compound is a compound with a well-defined chemical identity but a largely unexplored therapeutic potential. Its natural occurrence in Saccharum sinense provides a rationale for investigating its biological activities. The most promising, albeit indirect, therapeutic application lies in the use of its polymeric form, poly(β,L-malic acid) methyl ester, as a biodegradable carrier for controlled drug delivery.

For drug development professionals, this compound currently represents a starting point rather than a late-stage candidate. Future research should focus on:

-

Systematic Screening: Evaluating the monomeric compound in a broad range of biological assays to identify any potential therapeutic activities, particularly in areas like metabolic disorders and antioxidant effects.

-

Mechanism of Action Studies: Should any activity be identified, elucidating the underlying signaling pathways and molecular targets will be crucial.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a prerequisite for any further development.

-

Further Polymer Research: Expanding on the existing drug delivery research to explore the encapsulation of other therapeutic agents and to fine-tune the release kinetics by manipulating the polymer's properties.

References

- 2. This compound | 66178-02-7 [chemicalbook.com]

- 3. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 66178-02-7 | this compound [phytopurify.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Antioxidant activity of phenolics compounds from sugar cane (Saccharum officinarum L.) juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, degradability, and drug releasing properties of methyl esters of fungal poly(beta,L-malic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of Malic Acid 4-Me Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Malic acid 4-Me ester (Monomethyl malate). Due to a lack of readily available experimental data for this specific ester, this document focuses on the established methodologies for determining such properties for related organic compounds. Furthermore, it presents the known thermochemical data for the parent compound, malic acid, as a valuable reference. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental context necessary for the thermochemical characterization of this compound and similar molecules.

Introduction

This compound, a derivative of the naturally occurring dicarboxylic acid, malic acid, is a compound of interest in various scientific domains, including drug development and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, specific heat capacity, and Gibbs free energy of formation, is crucial for predicting its stability, reactivity, and behavior in different chemical and biological systems.

As of the date of this publication, specific experimental or theoretically derived thermochemical data for this compound are not extensively reported in the public domain. Consequently, this guide emphasizes the experimental protocols that can be employed to determine these vital parameters.

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties for organic compounds like this compound relies on a suite of calorimetric and analytical techniques. The primary methods are detailed below.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔHf°) of organic compounds.[1]

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by considering the known standard enthalpies of formation of the combustion products (CO₂, H₂O, etc.).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[2][3][4] It is particularly useful for determining heat capacity, enthalpy of fusion, and enthalpy of vaporization.

Methodology:

-

Sample and Reference Pans: A small, accurately weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared.

-

Heating Program: The sample and reference pans are heated or cooled at a controlled, linear rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) can be analyzed to determine:

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by one degree.

-

Enthalpy of Fusion (ΔHfus): The heat absorbed during melting, calculated from the area of the melting peak.

-

Enthalpy of Vaporization (ΔHvap): The heat absorbed during boiling.

-

Thermochemical Data for Malic Acid (Reference)

While specific data for this compound is unavailable, the thermochemical properties of its parent compound, malic acid (C₄H₆O₅), provide a useful point of reference.[5][6][7][8][9][10]

| Property | Value | Units |

| Standard Enthalpy of Formation (Solid) | -1105.7 ± 0.63 | kJ/mol |

| Enthalpy of Combustion (Solid) | -1325.9 ± 0.59 | kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 222.47 | J/mol·K |

| Melting Point | ~130 | °C |

| Heat of Combustion | -1355 | kJ/mol |

Note: This data is for malic acid and should be used as an approximation for this compound with caution, as the esterification of one carboxylic acid group will alter the thermochemical properties.

Fundamental Thermodynamic Relationships

The core thermochemical properties are interconnected through fundamental thermodynamic equations. The spontaneity of a process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and the change in entropy (ΔS).[11][12][13][14][15]

The relationship is described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy.

A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero indicates the system is at equilibrium.[13]

Visualizations

Diagram of Thermodynamic Relationships

Caption: Interrelationship of core thermochemical properties.

Conclusion

A comprehensive thermochemical profile of this compound is essential for its effective application in research and development. Although direct experimental data is currently sparse, established methodologies such as combustion calorimetry and differential scanning calorimetry provide robust frameworks for its determination. The thermochemical data of the parent malic acid serves as a preliminary reference point. Understanding the fundamental relationships between enthalpy, entropy, and Gibbs free energy is critical for interpreting the experimental data and predicting the behavior of this compound. It is recommended that future work focuses on the experimental determination of the thermochemical properties of this compound to fill the existing data gap.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. Malic Acid (CAS 6915-15-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Malic acid – formula, properties and application - PCC Group Product Portal [products.pcc.eu]

- 7. Maleic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. iiste.org [iiste.org]

- 9. polynt.com [polynt.com]

- 10. Malic acid - Wikipedia [en.wikipedia.org]

- 11. study.com [study.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Difference between Enthalpy, Entropy & Gibbs Free Energy - Themodynamics [surfguppy.com]

- 15. quora.com [quora.com]

Unraveling the Presence of Malic Acid 4-Me Ester in the Plant Kingdom: A Technical Overview

For Immediate Release

This technical guide addresses the current scientific understanding of the discovery and isolation of Malic acid 4-Me ester, a naturally occurring derivative of the common fruit acid, malic acid. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a concise summary of the available data and outlining general methodologies relevant to its study.

Discovery and Natural Occurrence

Physicochemical and Spectroscopic Data

The fundamental properties of this compound have been characterized, and this information is crucial for its identification and quantification. The available data is summarized below.

| Property | Value |

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight | 148.11 g/mol |

| CAS Number | 66178-02-7 |

| Appearance | Crystalline solid |

| Purity (Commercial) | >98% |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Note: The purity and form are based on commercially available standards and may not reflect the exact specifications of the compound as initially isolated from its natural source.

Hypothetical Isolation Protocol

In the absence of the original experimental procedure for the isolation of this compound from Saccharum sinense, a generalized workflow for the extraction and purification of a moderately polar small molecule from a plant matrix is presented. This protocol is based on standard phytochemical techniques and serves as a foundational guide for researchers aiming to isolate this or similar compounds.

A general workflow for the isolation of a natural product like this compound would logically proceed as follows:

Detailed Methodologies for Key Stages:

1. Plant Material Collection and Preparation:

-

Fresh aerial parts of Saccharum sinense would be collected.

-

The plant material would be air-dried or lyophilized to remove water content.

-

The dried material would then be ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material would be subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, given the presumed polarity of the target compound.

-

Extraction could be performed by maceration, Soxhlet extraction, or ultrasonication to facilitate the transfer of the compound from the plant matrix to the solvent.

-

The resulting mixture would be filtered to remove solid plant debris, yielding a crude extract.

3. Solvent Partitioning:

-

The crude extract would be concentrated under reduced pressure.

-

The concentrated extract would then be subjected to liquid-liquid partitioning. For a moderately polar compound, a typical scheme might involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their differential solubility. This compound would be expected to partition into a moderately polar solvent like ethyl acetate.

4. Chromatographic Purification:

-

The ethyl acetate fraction would be subjected to column chromatography over a stationary phase like silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), would be used to separate the different components of the fraction.

-

Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions containing the desired compound would be pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.

5. Structure Elucidation and Characterization:

-

The purified compound's structure would be confirmed using standard spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Optical Rotation: To determine the stereochemistry.

-

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the involvement of this compound in any specific biological signaling pathways or outlining any defined pharmacological activities. Further research is required to elucidate the potential biological role and therapeutic applications of this natural product.

Conclusion

This compound is a known natural product isolated from Saccharum sinense. While its basic chemical properties are documented, a significant gap exists in the scientific literature regarding its initial discovery, a detailed protocol for its isolation from its natural source, and its potential biological functions. The hypothetical workflow provided herein offers a standard approach for its isolation, which can be adapted and optimized by researchers in the field. Future studies are warranted to fully characterize this compound and explore its potential applications in science and medicine.

"Malic acid 4-Me ester" literature review and historical context

A deep dive into the synthesis, properties, and biological context of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid 4-Me ester, systematically known as (S)-2-hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. First identified as a constituent of Saccharum sinense (sugarcane), this small molecule has garnered interest for its potential applications in various scientific domains.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical synthesis, physicochemical properties, and the limited but emerging understanding of its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66178-02-7 | [1] |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| Synonyms | (S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-methyl ester | |

| Natural Source | Saccharum sinense | [1][2] |

Synthesis of this compound